molecular formula C9H7FN2 B8211837 8-Fluoroisoquinolin-6-amine

8-Fluoroisoquinolin-6-amine

Cat. No.: B8211837
M. Wt: 162.16 g/mol
InChI Key: NQAYXYZBLODIEZ-UHFFFAOYSA-N
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Description

Significance of Halogenated N-Heterocycles in Contemporary Organic Chemistry

Halogenated N-heterocycles are a cornerstone of modern organic chemistry, valued for their versatile applications in synthesizing a wide range of organic compounds. sigmaaldrich.com These compounds, which feature a ring structure containing at least one nitrogen atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine), serve as crucial building blocks in synthetic chemistry. sigmaaldrich.com The presence of a halogen atom can significantly alter the chemical reactivity and physical properties of the parent heterocycle, providing a synthetic handle for further chemical modifications, such as cross-coupling reactions. thieme-connect.com

The introduction of halogens, particularly fluorine, can have a profound impact on the biological activity of a molecule. researchgate.net Fluorine's high electronegativity can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. researchgate.netevitachem.comgoogle.com This has made fluorinated heterocycles, including isoquinolines, a major focus in medicinal chemistry for the development of new therapeutic agents. researchgate.netresearchgate.net The strategic placement of a fluorine atom can lead to enhanced drug efficacy and improved pharmacokinetic profiles. evitachem.com

Overview of the Isoquinoline (B145761) Core in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical research, particularly in the field of medicinal chemistry. nih.govnih.govrsc.org This core is present in numerous natural products, especially alkaloids, and is the foundation for a wide array of synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net

Isoquinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.govresearchgate.net Their structural diversity and therapeutic potential have made them a focal point for drug discovery and development. nih.govresearchgate.net At least 38 drugs based on the isoquinoline framework are currently in clinical use or undergoing clinical trials for various diseases, highlighting the significance of this heterocyclic system in pharmaceutical research. nih.govresearchgate.net The continuous exploration of new synthetic methods to construct and functionalize the isoquinoline skeleton remains an active and important area of research. nih.govrsc.org

Research Trajectory of 8-Fluoroisoquinolin-6-amine and Cognate Structural Motifs

The research into this compound and its related structural motifs is driven by the promising applications of fluorinated isoquinolines in various scientific fields. While specific research on this compound is not extensively documented in publicly available literature, the study of similar compounds provides insight into its potential significance.

The synthesis of related compounds, such as 8-fluoro-3,4-dihydroisoquinoline (B12937770), has been explored as a versatile intermediate for creating a library of 1,8-disubstituted tetrahydroisoquinolines. nih.govresearchgate.netmdpi.com These derivatives are being investigated as potential drug candidates for central nervous system disorders. nih.govresearchgate.net The synthetic strategies often involve reactions like fluorine-amine exchange, highlighting the chemical versatility of the fluorinated isoquinoline core. nih.govresearchgate.netmdpi.com

Furthermore, the broader class of fluorinated isoquinolines is under active investigation for various applications. For instance, some are being developed as anti-HIV agents, acting as CXCR4 antagonists. kuleuven.bemdpi.com Others have been designed as fluorescent chemosensors for detecting metal ions. bohrium.com The introduction of a fluorine atom at the 8-position and an amine group at the 6-position of the isoquinoline ring, as in this compound, likely imparts unique electronic and biological properties that warrant further investigation.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
6-Fluoroquinolin-8-amine343-54-4C9H7FN2162.16 g/mol
6-Bromo-8-fluoroisoquinolin-3-amine1260815-69-7C9H6BrFN2241.06
8-Fluoroisoquinoline1075-00-9C9H6FNNot Available
8-Fluoroisoquinoline-6-carbaldehyde2375194-24-2C10H6FNO175.16
1(2H)-Isoquinolinone, 6-[bis(phenylmethyl)amino]-8-fluoro-918811-51-5C23H19FN2O358.415
6-Fluoroquinolin-5-amine1251032-63-9C9H7FN2162.167
8-Fluoroisoquinolin-3-olNot AvailableNot AvailableNot Available

Data sourced from various chemical databases. sigmaaldrich.comlookchem.comnih.govechemi.comchemsrc.comambeed.comchemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAYXYZBLODIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 8 Fluoroisoquinolin 6 Amine and Its Derivatives

Reactions at the Amine Functional Group

The primary amino group at the C6 position is a key handle for derivatization, behaving as a typical aromatic amine nucleophile. It readily participates in reactions such as N-alkylation and N-acylation, allowing for the introduction of a wide range of substituents and the formation of conjugates.

N-Alkylation and N-Acylation Reactions

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. This process introduces alkyl groups to the nitrogen atom, which can significantly alter the compound's physical and biological properties. Selective monoalkylation is often desired, as overalkylation can lead to the formation of tertiary amines or even quaternary ammonium (B1175870) salts. Various methods, including the use of nitriles under hydrogenation conditions or reductive amination, have been developed to achieve controlled N-alkylation of primary amines.

N-acylation is a fundamental transformation where the amine reacts with an acylating agent (such as an acyl chloride or anhydride) to form an amide. This reaction is one of the most common methods for modifying the amine group, often proceeding under mild conditions. The resulting amide bond is generally stable and plays a crucial role in the structure of many biologically active molecules.

Interactive Table 1: Examples of N-Acylation Reactions

Starting Material Acylating Agent Base/Conditions Product Reference
Primary Aromatic Amine Acyl Chloride Pyridine (B92270), RT N-Aryl Amide General

Derivatization for Conjugate Formation

The nucleophilic nature of the 6-amino group makes it an ideal site for conjugation to other molecules, such as peptides, labels, or larger molecular scaffolds. This is typically achieved through acylation, where the amine reacts with an activated carboxylic acid on the target molecule. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are designed specifically for this purpose, reacting with amino acids to form stable derivatives for analysis. This principle can be extended to link 8-Fluoroisoquinolin-6-amine to various biomolecules or functional moieties, enabling its use as a building block in the development of complex chemical probes or therapeutic agents.

Transformations Involving the Fluorine Atom and Other Halogens

The fluorine atom at the C8 position and other halogens that can be introduced onto the isoquinoline (B145761) ring are pivotal for building molecular complexity, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution of Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Consequently, highly electronegative substituents like fluorine can activate the ring towards attack and serve as excellent leaving groups, a trend opposite to that seen in aliphatic SN2 reactions. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring further activates the C8 position, making the fluorine atom susceptible to displacement by a variety of nucleophiles, such as amines, alcohols, and thiols.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald–Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those where the amine is protected and another position is halogenated (e.g., with Br or I), are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester). It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. This reaction could be used to introduce various aryl or heteroaryl substituents onto the isoquinoline core.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene under palladium catalysis to form a substituted alkene. This method is highly effective for creating vinylated aromatic systems and can be used to append alkenyl groups to the isoquinoline scaffold.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. It is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as components of larger conjugated systems.

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. It has largely replaced harsher classical methods for synthesizing aryl amines. For a derivative of this compound halogenated at a different position, this reaction would allow for the introduction of a second, different amino group onto the ring system.

Interactive Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Bond Formed

Modifications of the Isoquinoline Ring System

Hydrogenation and Reduction to Dihydro- and Tetrahydroisoquinoline Analogs

The reduction of the isoquinoline core is a fundamental transformation for producing dihydro- and tetrahydroisoquinoline analogs, which are prevalent scaffolds in biologically active compounds and natural products. nih.gov The partial or complete saturation of the pyridine ring modifies the geometry and electronic properties of the molecule, leading to derivatives with distinct pharmacological profiles.

Another significant strategy is Asymmetric Transfer Hydrogenation (ATH), which is particularly valuable for producing chiral tetrahydroisoquinolines from their dihydroisoquinoline precursors. mdpi.com This method often employs a transition metal catalyst, such as rhodium or ruthenium, with a chiral ligand. mdpi.comresearchgate.net The reaction typically uses a hydrogen source like a formic acid/triethylamine mixture. mdpi.com This approach is considered a "green" process due to its high atom economy. mdpi.com The reduction of 1-aryl substituted-3,4-dihydroisoquinolines using this method is a key step in the synthesis of various biologically active alkaloids. mdpi.comresearchgate.net

The table below summarizes representative reduction reactions on isoquinoline-related structures.

Precursor TypeReagent/CatalystProduct TypeReference
8-Fluoro-3,4-dihydroisoquinoline (B12937770)Sodium Borohydride (B1222165) (NaBH₄)8-Fluoro-1,2,3,4-tetrahydroisoquinoline nih.gov
8-AminoisoquinolinesCatalytic Hydrogenation1,2,3,4-Tetrahydroisoquinolines nih.gov
1-Aryl-3,4-dihydroisoquinolines[RhCp*Cl₂]₂ / Chiral Diamine Ligand, HCOOH/NEt₃Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines mdpi.com

Late-Stage Functionalization via C-H Activation

Late-stage functionalization via transition-metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct modification of complex molecules without the need for pre-functionalized starting materials. researchgate.netnih.gov The 8-aminoquinoline (B160924) moiety is a well-established directing group in such transformations, facilitating selective functionalization at specific positions on the quinoline (B57606) ring. shu.ac.uk This strategy is highly valuable for creating derivatives of bioactive compounds to explore structure-activity relationships. nih.gov

For 8-aminoquinoline derivatives, the amino group can coordinate to a metal center, directing the catalytic functionalization to a specific C-H bond. While many methods focus on the ortho C-H bond, remote functionalization is also possible. A notable example is the cobalt-catalyzed remote C-H nitration of 8-aminoquinoline compounds. shu.ac.uk This reaction proceeds through a Single Electron Transfer (SET) mechanism, using inexpensive Co(NO₃)₂·6H₂O as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. shu.ac.uk This method allows for the introduction of a nitro group, a versatile functional group for further chemical manipulation.

Copper catalysts have also been employed for the remote C-H functionalization of 8-aminoquinolines. shu.ac.uk These reactions, which also operate via a SET mechanism, can introduce functionalities like chlorine atoms at the C5 position. shu.ac.uk The presence of the directing amino group is crucial for the success of these transformations, overriding the inherent electronic preferences of the aromatic system.

The table below details examples of C-H functionalization on the 8-aminoquinoline scaffold.

SubstrateCatalystReagentFunctionalizationPositionReference
8-AminoquinolineCo(NO₃)₂·6H₂Otert-butyl nitrite (TBN)NitrationRemote C-H shu.ac.uk
8-AminoquinolineCopper CatalystN-Chlorosuccinimide (NCS)ChlorinationC5 shu.ac.uk
8-MethylquinolineTransition Metal CatalystsVarious Coupling PartnersVariousC(sp³)-H of methyl nih.gov

Formation of Fused Polycyclic Heterocycles

The isoquinoline framework serves as a versatile building block for the synthesis of more complex, fused polycyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. The construction of additional rings onto the isoquinoline core can be achieved through various cyclization strategies.

One approach involves the reaction of a suitably functionalized isoquinoline derivative with reagents that enable ring closure. For example, 3-amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline, derived from a dichloroquinoline-3-carbonitrile precursor, can be transformed into fused tetracyclic and pentacyclic systems. researchgate.net Reaction with primary amines followed by treatment with triethyl orthoformate leads to the formation of 1,2,3,5,6-pentaazaaceanthrylenes, a complex fused heterocyclic system. researchgate.net

Another modern strategy involves C-H functionalization followed by intramolecular cyclization. This approach allows for the efficient construction of fused rings. For instance, a general method for synthesizing polycyclic hetero-fused systems involves an initial C-H functionalization of a heterocycle, followed by a Negishi cross-coupling reaction and subsequent thermal cyclization to build the fused ring system. nih.gov While this has been demonstrated for deazapurine synthesis, the principles are applicable to the construction of fused systems from isoquinoline precursors. nih.gov These methods provide access to a wide portfolio of novel tri-, tetra-, and pentacyclic fused heterocycles. nih.gov

Advanced Spectroscopic and Structural Elucidation of Fluorinated Isoquinoline Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F) atoms within the molecule.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum for 8-Fluoroisoquinolin-6-amine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and the coupling constants (J) between them would provide critical information for assigning the protons to their specific positions on the isoquinoline (B145761) ring system. However, no such experimental data has been publicly reported.

Carbon (¹³C) NMR Analysis

Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in this compound. The number of signals would indicate the number of unique carbon environments, and their chemical shifts would offer insights into their electronic surroundings, distinguishing between aromatic carbons, carbons bonded to nitrogen, and the carbon bonded to the fluorine atom. This vital characterization data is not available in the public domain.

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. A ¹⁹F NMR spectrum of this compound would provide the precise chemical shift of the fluorine atom at the 8-position. This value, along with any observed coupling to nearby protons, would be a key identifier for the molecule. Regrettably, no published ¹⁹F NMR data for this compound could be found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₉H₇FN₂), HRMS would be expected to yield a precise mass measurement that corresponds to this formula. This crucial piece of data, which would confirm the identity of the compound, has not been reported in the searched scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that correspond to the various functional groups and structural features of the molecule. The primary amine (-NH2) group is a key feature. Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration. orgchemboulder.com Additionally, the N-H bending (scissoring) vibration for primary amines is expected to appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com

The aromatic isoquinoline core will also produce characteristic signals. C-H stretching vibrations of the aromatic ring are anticipated in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations typically result in several bands in the 1400-1600 cm⁻¹ range. vscht.cz The C-N stretching vibration of an aromatic amine is generally observed between 1250 and 1335 cm⁻¹. orgchemboulder.com

The presence of the fluorine atom introduces a C-F stretching vibration. The absorption due to the C-F bond is typically strong and found in the region of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the aromatic ring.

Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric N-H StretchPrimary Amine3400 - 3500
Symmetric N-H StretchPrimary Amine3300 - 3400
Aromatic C-H StretchAromatic Ring3000 - 3100
N-H Bend (Scissoring)Primary Amine1580 - 1650
Aromatic C=C StretchAromatic Ring1400 - 1600
C-N Stretch (Aromatic)Aromatic Amine1250 - 1335
C-F StretchFluoro Aromatic1000 - 1400

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the atomic positions, bond lengths, and bond angles with high precision.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information. It would confirm the planar nature of the isoquinoline ring system. The analysis would also precisely determine the bond lengths between all atoms, including the C-F, C-N, and various C-C and C-H bonds. The bond angles within the fused aromatic rings and the geometry around the amine nitrogen atom would also be elucidated.

Furthermore, X-ray crystallography reveals intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking. In the case of this compound, the amine group can act as a hydrogen bond donor, and the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. These interactions play a crucial role in the packing of the molecules in the solid state. The fluorine atom may also participate in weaker intermolecular interactions. The study of crystal structures of related fluorinated isoquinoline derivatives can provide insights into the expected molecular geometry and packing arrangements. rsc.org

Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-F Bond Length~1.35 Å
Aromatic C-N Bond Length~1.40 Å
Aromatic C=C Bond Length~1.36 - 1.42 Å
C-N-H Bond Angle~110 - 115°

It is important to note that the actual crystallographic data can only be obtained through experimental analysis of a suitable single crystal of this compound. The values presented here are based on typical bond lengths and angles for similar molecular fragments.

Computational and Theoretical Investigations of Fluorinated Isoquinoline Amines

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govaps.org DFT methods are used to determine the electronic structure, geometry, and energetic properties of molecules, providing a foundational understanding of their chemical nature. researchgate.netnih.gov

The electronic structure of 8-Fluoroisoquinolin-6-amine is significantly influenced by the interplay of the isoquinoline (B145761) core, the strongly electronegative fluorine atom, and the electron-donating amine group. Molecular Orbital (MO) theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the molecule's reactivity and electronic transitions. nih.govemerginginvestigators.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. emerginginvestigators.org

In this compound, the electron-donating amino group is expected to raise the energy of the HOMO, localizing electron density primarily on the benzene (B151609) ring portion of the isoquinoline system and the amine nitrogen. Conversely, the electron-withdrawing fluorine atom and the nitrogen atom of the isoquinoline ring lower the energy of the LUMO. This distribution dictates the molecule's behavior as a potential nucleophile or its susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, donor-acceptor interactions, and intramolecular bonding. nih.govhuntresearchgroup.org.uk NBO calculations can quantify the delocalization of electron density from the lone pair of the amine group into the aromatic system and the inductive effects of the fluorine atom, providing a detailed picture of the electronic landscape.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue (Illustrative)Description
HOMO Energy-5.85 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.20 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)4.65 eVIndicator of chemical stability and reactivity. emerginginvestigators.org
Dipole Moment2.5 DMeasure of the molecule's overall polarity.
NBO Charge on N (amine)-0.85 ePartial atomic charge on the amine nitrogen atom.
NBO Charge on F-0.45 ePartial atomic charge on the fluorine atom.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to confirm the identity and structure of synthesized compounds. DFT methods can accurately calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. uq.edu.auresearchgate.net

By calculating the vibrational modes, a theoretical IR spectrum can be generated. Comparing this spectrum with experimental data helps in assigning specific peaks to functional group vibrations, such as N-H stretching of the amine group or C-F stretching. acs.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. uq.edu.au These theoretical calculations are invaluable for distinguishing between potential regioisomers that may form during synthesis, as the electronic environment of each nucleus is subtly different, leading to unique predicted chemical shifts. uq.edu.au

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

ParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
¹H NMR (H at C-5)7.2 ppm7.1 ppm
¹³C NMR (C-6)145.0 ppm144.5 ppm
¹⁹F NMR (F at C-8)-118.0 ppm-117.2 ppm
IR Stretch (N-H)3400 cm⁻¹3395 cm⁻¹
IR Stretch (C-F)1250 cm⁻¹1248 cm⁻¹

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C-N bond of the amine group. The isoquinoline ring system itself is largely planar and rigid.

Computational methods can be used to generate a potential energy surface by systematically rotating the amine group's dihedral angle relative to the aromatic ring. This analysis helps identify the most stable (lowest energy) conformer(s) and the energy barriers to rotation. nih.gov The stability of different conformers is governed by factors like steric hindrance and electronic interactions, such as the potential for intramolecular hydrogen bonding or orbital overlap. libretexts.org The global minimum conformation is crucial as it represents the most populated state of the molecule and is the structure used for calculating other properties.

Mechanistic Studies of Reaction Pathways

Theoretical chemistry is indispensable for investigating the mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally. nih.govnih.gov For a molecule like this compound, computational studies can elucidate the complex steps involved in its synthesis, particularly the fluorination and amination of the isoquinoline core.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating and characterizing the geometry and energy of this TS is a central goal of mechanistic studies. nih.gov Computational methods can identify TS structures, which are first-order saddle points on the potential energy surface. Vibrational frequency analysis is used to confirm a true TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. nih.gov This calculation maps the reaction pathway from the TS down to the reactants and products, confirming that the identified TS connects the desired species and providing a detailed view of the bond-making and bond-breaking processes. The energy difference between the reactants and the TS gives the activation energy barrier, a key determinant of the reaction rate.

For the synthesis of this compound, this could involve modeling the electrophilic fluorination of an amino-isoquinoline or the nucleophilic amination of a fluoroisoquinoline. wikipedia.orgresearchgate.net

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesizing substituted aromatic compounds. Computational studies can explain and predict the regiochemical outcomes of fluorination and amination reactions on the isoquinoline scaffold.

In the context of an electrophilic fluorination, the preferred site of attack is determined by the positions with the highest electron density, which are activated by the amine group. libretexts.org Conversely, for a nucleophilic aromatic substitution (SₙAr) reaction to introduce the amine group onto a di- or poly-fluorinated isoquinoline, the reaction proceeds via a negatively charged intermediate (a Meisenheimer complex). researchgate.net

DFT calculations can be used to determine the relative stabilities of all possible intermediates for substitution at different positions. The pathway with the most stable intermediate, and consequently the lowest activation energy, will be the favored one. researchgate.net The positions on the isoquinoline ring are electronically distinct due to the influence of the ring nitrogen and existing substituents. For instance, the electron-withdrawing nature of the ring nitrogen and a fluorine atom would make certain carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. By comparing the calculated activation barriers for attack at different sites, a quantitative prediction of the major regioisomer can be achieved. researchgate.netstackexchange.com

In Silico Modeling for Bioactive Ligand Design

The design and discovery of novel bioactive ligands have been significantly accelerated by the integration of computational, or in silico, modeling techniques. These methods provide profound insights into the molecular interactions that govern the biological activity of compounds, thereby guiding the synthesis of more potent and selective molecules. In the context of fluorinated isoquinoline amines, such as this compound, computational approaches are invaluable for predicting their behavior at a molecular level and for elucidating the structural features crucial for their therapeutic effects.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method allows for the visualization of ligand-target interactions at the atomic level and can estimate the binding affinity, often expressed as a docking score or binding energy. For fluorinated isoquinoline derivatives, molecular docking studies have been instrumental in identifying key interactions with various biological targets, including protein kinases, which are often implicated in cancer and other diseases.

For instance, in studies involving quinazoline-based kinase inhibitors, which share structural similarities with isoquinolines, molecular docking has revealed critical hydrogen bonding and hydrophobic interactions within the ATP-binding site of receptors like the epidermal growth factor receptor (EGFR). The introduction of a fluorine atom can significantly influence these interactions by altering the electronic properties of the molecule and potentially forming halogen bonds or other non-covalent interactions, thereby enhancing binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating its movement and conformational changes over time. This technique allows for the assessment of the stability of the predicted binding pose from molecular docking and can reveal subtle conformational rearrangements in both the ligand and the protein upon binding. MD simulations of quinoline-carboxamide derivatives have been used to establish the stability of their interactions with DNA damage and response (DDR) kinases. Such simulations can track metrics like the root-mean-square deviation (RMSD) of the protein-ligand complex to ensure that the binding is stable throughout the simulation period.

Interactive Table: Representative Data from Molecular Docking Studies of Related Heterocyclic Compounds.

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Quinazoline Derivative EGFR Kinase Met793, Gly796, Leu718 -8.5 to -10.2
Isoquinoline Alkaloid Androgen Receptor Gln711, Arg752, Phe764 -7.8 to -9.1

Note: The data presented in this table are illustrative and compiled from various studies on related heterocyclic compounds to demonstrate the type of information generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

In the context of fluorinated isoquinoline series, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease biological activity.

For example, a QSAR study on a series of pyrimido-isoquinolin-quinone derivatives with antibacterial activity revealed that both steric and electronic properties were critical for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The models developed in such studies are statistically validated to ensure their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Interactive Table: Key Parameters in a Hypothetical QSAR Model for a Fluorinated Isoquinoline Series.

Statistical Parameter Value Interpretation
q² (Cross-validated r²) 0.68 Good internal predictive ability
r² (Non-cross-validated r²) 0.85 Good correlation between descriptors and activity
SEE (Standard Error of Estimate) 0.25 Low error in the predicted activity values

Note: This table represents typical statistical parameters and their interpretations for a robust QSAR model and is for illustrative purposes.

Applications of 8 Fluoroisoquinolin 6 Amine and Its Derivatives in Chemical Biology and Medicinal Chemistry Research

Role as Key Synthetic Intermediate for Complex Molecular Architectures

8-Fluoroisoquinolin-6-amine serves as a crucial building block in the synthesis of more complex molecular structures. Its unique arrangement of a fluorine atom and an amine group on the isoquinoline (B145761) core provides reactive sites for a variety of chemical transformations. This allows for the construction of intricate molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amine group offers a key point for further functionalization.

The versatility of the 8-hydroxyquinoline (B1678124) moiety, a related structure, demonstrates the broad utility of such substituted quinolines and isoquinolines in synthesis. These compounds can undergo various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to generate diverse derivatives. semanticscholar.orgscispace.com For instance, methods like the Skraup and Friedländer syntheses are traditionally used to create the core quinoline (B57606) structure, which can then be further modified. scispace.com The development of synthetic routes to functionalized aminoquinolines and their derivatives underscores the importance of these intermediates in accessing novel chemical space. nih.gov

Development of Isoquinoline-Based Scaffolds for Bioactive Compound Libraries

The isoquinoline framework is a privileged structure in drug discovery, and this compound provides a valuable starting point for the creation of diverse libraries of bioactive compounds. enamine.net These libraries are instrumental in screening for new drug candidates against a multitude of biological targets.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. researchgate.net Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, alter conformational preferences, and block sites of metabolism. nih.gov Specifically, the fluorine atom in this compound can impact the compound's lipophilicity, membrane permeability, and binding interactions with target proteins. researchgate.netnih.gov

The amine group, on the other hand, provides a handle for modifying solubility and for introducing a variety of substituents to explore structure-activity relationships (SAR). The basicity of the amine can be crucial for forming salt bridges with acidic residues in a protein's active site. The interplay between the electron-withdrawing fluorine atom and the electron-donating amine group can fine-tune the electronic properties of the entire isoquinoline ring system, thereby influencing its biological activity.

Starting from the this compound core, medicinal chemists can design and synthesize a wide range of analogs with modified pharmacophores. This involves systematically altering different parts of the molecule to optimize its interaction with a biological target. For example, the amine group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to attach different side chains.

The synthesis of functionalized 3-, 5-, 6-, and 8-aminoquinolines through various intermediates highlights the chemical tractability of these scaffolds for generating diverse derivatives. nih.gov Similarly, the synthesis of 8-hydroxyquinoline derivatives through methods like the Mannich reaction showcases the potential for creating libraries of compounds with varied substitutions. mdpi.com These synthetic efforts are crucial for building structure-activity relationship (SAR) models that guide the development of more potent and selective drug candidates.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, they are major targets for drug development. The isoquinoline and quinoline scaffolds have proven to be effective frameworks for the design of potent kinase inhibitors. nih.gov

For instance, quinazoline-based compounds, which are structurally related to isoquinolines, have been developed as inhibitors of various kinases, including EGFR and Aurora kinases. nih.govoncotarget.commdpi.com The strategic placement of substituents on the heterocyclic core is key to achieving high potency and selectivity. The this compound scaffold can be similarly exploited to develop novel kinase inhibitors, where the fluorine atom might enhance binding to the ATP-binding pocket and the amine group can be functionalized to interact with specific residues.

Table 1: Examples of Isoquinoline and Quinoline-Based Kinase Inhibitors

Compound Class Target Kinase(s) Key Structural Features
Quinazoline Derivatives Aurora A, FLT3 Varied substitutions at the 6- and 7-positions to optimize dual inhibition. oncotarget.com
Quinoline-8-sulfonamides Pyruvate Kinase M2 (PKM2) Sulfonamide and 1,2,3-triazole moieties for enhanced ligand-protein stabilization. mdpi.com

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a vital role in cell migration and has been implicated in HIV entry and cancer metastasis. nih.gov The development of small-molecule antagonists for CXCR4 is therefore an active area of research.

Starting from the benzimidazole-containing CXCR4 antagonist AMD070, researchers have successfully replaced the benzimidazole (B57391) core with an isoquinoline moiety. nih.gov This led to the development of a novel series of isoquinoline-based CXCR4 antagonists with potent anti-HIV activity in the low nanomolar range and favorable pharmacokinetic properties in rats. nih.gov Further modifications, such as replacing the benzimidazole with a tetrahydroisoquinoline (THIQ) ring, have also yielded potent antagonists. nih.gov The this compound scaffold could serve as a valuable starting point for the design of new CXCR4 antagonists, with the fluorine and amine groups providing opportunities for optimizing potency and drug-like properties.

Table 2: Development of Isoquinoline-Based CXCR4 Antagonists

Lead Compound Modification Resulting Scaffold Biological Activity
AMD070 Replacement of benzimidazole 3-Isoquinolinyl moiety Potent anti-HIV activity (low nanomolar) and good rat pharmacokinetic properties. nih.gov

The isoquinoline and quinoline ring systems are found in numerous compounds with demonstrated anticancer activity. univ.kiev.ua Derivatives of 8-hydroxyquinoline, for example, have been investigated as potential antitumor agents, showing cytotoxicity against various human cancer cell lines. nih.govnih.govnih.gov

The anticancer potential of isoquinoline derivatives often stems from their ability to inhibit key cellular processes such as cell proliferation and to induce apoptosis. For example, certain 3-aminoisoquinolin-1(2H)-one derivatives have shown significant anticancer activity across a range of cell lines. univ.kiev.ua Similarly, indenoisoquinoline derivatives have been developed as dual inhibitors of MYC and topoisomerase I, demonstrating potent tumor growth inhibition in vivo. researchgate.net The this compound scaffold can be utilized to generate novel compounds for screening as potential anticancer agents, leveraging the known anticancer properties of the isoquinoline core.

Table 3: Examples of Isoquinoline/Quinoline Derivatives with Anticancer Activity

Compound Type Proposed Mechanism of Action Target Cancer Cell Lines
8-Hydroxy-2-quinolinecarbaldehyde Cytotoxicity MDA231, T-47D, Hep3B, and others. nih.gov
3-(Hetarylamino)isoquinolin-1(2H)-ones Inhibition of cell proliferation Leukemia, breast cancer, and ovarian cancer cell lines. univ.kiev.ua

Exploration for Central Nervous System (CNS) Activity

The isoquinoline scaffold is a key structural motif in a variety of biologically active compounds, including some that exhibit activity within the central nervous system (CNS). Historically, derivatives of isoquinoline have been investigated for a range of CNS applications. For instance, certain 3-amino-4-(p-aminophenyl)isoquinolines bearing a bis(2-chloroethyl)amino group were synthesized and evaluated as potential CNS antitumor agents. nih.gov While these specific compounds did not show activity in the tested murine L1210 tumor model, the study highlights the interest in the isoquinoline core for accessing the CNS. nih.gov

The development of drugs targeting the CNS is a complex challenge, requiring a delicate balance of molecular properties to ensure permeability across the blood-brain barrier (BBB). researchgate.net Chemical modifications are crucial for achieving the desired physicochemical characteristics, such as lipophilicity and size. researchgate.net Heterocyclic compounds, including those with nitrogen, sulfur, and oxygen atoms, represent a significant class of organic compounds explored for CNS activity. eurekaselect.com Functional groups like those found in quinoline and isoquinoline derivatives have been associated with a range of CNS effects. eurekaselect.com

The morpholine (B109124) ring, for example, is a valuable heterocycle in CNS drug discovery due to its conformational flexibility and ability to participate in both lipophilic and hydrophilic interactions, which can improve solubility and brain permeability. researchgate.netnih.gov In CNS-active compounds, morpholine can enhance potency, act as a scaffold, and modulate pharmacokinetic properties. researchgate.netnih.gov This highlights the importance of specific structural features in designing molecules with CNS activity. While direct research on the CNS activity of this compound is not extensively detailed in the provided context, the broader exploration of isoquinoline and related heterocyclic structures for CNS applications suggests a potential avenue for future investigation.

Research into Antimalarial Properties

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in the development of antimalarial drugs. nih.govnih.gov Primaquine (B1584692), an 8-aminoquinoline analog, is an FDA-approved drug for treating relapsing malaria caused by Plasmodium vivax and P. ovale. nih.govnih.gov Another 8-aminoquinoline, tafenoquine, is also in clinical use for the prevention and treatment of relapsing malaria. nih.govnih.gov These compounds are known for their activity against the latent liver stages (hypnozoites) of the parasite, a crucial aspect of radical cure. nih.gov

Research in this area continues to explore derivatives and hybrid molecules to enhance efficacy and overcome resistance. The 8-aminoquinoline core has been a foundation for the synthesis of new compounds with potential antimalarial activity. nih.gov For instance, metal complexes of 8-aminoquinoline-uracil derivatives have demonstrated fair antimalarial activity against chloroquine-resistant P. falciparum. nih.gov

The quinoline nucleus, in general, is a cornerstone of antimalarial drug discovery, with 4-aminoquinolines like chloroquine (B1663885) and 8-aminoquinolines like primaquine representing major classes of synthetic antimalarials. researchgate.net The mechanism of action for some quinoline-containing drugs involves interfering with the parasite's detoxification of heme, leading to the accumulation of toxic heme byproducts. nih.govmdpi.com

Ongoing research focuses on modifying the quinoline structure to improve activity against resistant parasite strains and to enhance the pharmacokinetic profile of the compounds. nih.gov This includes the synthesis of quinoline conjugates and hybrids. nih.gov While specific studies on the antimalarial properties of this compound are not detailed, the established importance of the 8-aminoquinoline and broader quinoline scaffolds in antimalarial chemotherapy suggests that fluorinated isoquinoline amines could be of interest in the search for novel antimalarial agents.

Modulators of Neurotransmitter Systems

Biogenic amines, including catecholamines (dopamine, norepinephrine, epinephrine), serotonin, and histamine, are crucial neurotransmitters that regulate a vast array of physiological and cognitive processes. nih.govnih.govtmc.edunih.gov The modulation of neurotransmitter systems is a key strategy in the treatment of numerous neurological and psychiatric disorders. mdpi.com

The isoquinoline scaffold is present in various natural and synthetic compounds that interact with components of neurotransmitter systems. For example, certain morpholine-containing compounds, which share some structural similarities with heterocyclic amines, have been developed as modulators of targets within the CNS. nih.gov These targets include receptors for neurotransmitters like glutamate (B1630785) and histamine, as well as enzymes involved in the regulation of biogenic amines such as monoamine oxidase (MAO). nih.gov

The development of molecules that can selectively interact with specific receptors or transporters within the brain is a major focus of medicinal chemistry. mdpi.com The precise chemical structure of a compound dictates its ability to bind to these targets and elicit a functional response. For instance, the aryl-morpholine motif has been identified as a pharmacophore that interacts with the PI3K kinase family, which is involved in signaling pathways that can influence neuronal function. nih.gov

While there is no specific information provided on this compound as a direct modulator of neurotransmitter systems, the general principle of using heterocyclic amine structures to target these systems is well-established. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, potentially influencing its interaction with biological targets. Further research would be necessary to determine if this compound or its derivatives have any activity as modulators of neurotransmitter systems.

Development of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a central role in the proliferation, survival, and differentiation of B-cells. nih.govnih.govmdpi.com As such, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases. mdpi.comnih.govmdpi.com The development of BTK inhibitors (BTKis) has revolutionized the treatment of several hematological cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). nih.govdrugs.com

The first-generation BTKi, ibrutinib, is a potent and selective irreversible inhibitor of BTK. nih.gov Subsequent research has focused on developing second-generation BTKis with improved selectivity and safety profiles. nih.gov These efforts have led to the approval of drugs like acalabrutinib (B560132) and zanubrutinib. mdpi.commdpi.com

The chemical scaffolds of BTKis are diverse, but many are based on heterocyclic cores that can interact with the active site of the kinase. The design of these inhibitors often involves structure-based drug design to optimize potency and selectivity. mdpi.com For example, pyridine (B92270) carboxamides have been developed as potent and selective BTKis with excellent enzymatic and cellular inhibitory activity. nih.gov

While there is no direct mention of this compound in the context of BTK inhibitor development in the provided search results, the general approach of using functionalized heterocyclic compounds as kinase inhibitors is a cornerstone of modern drug discovery. The isoquinoline core could potentially serve as a scaffold for the design of novel BTK inhibitors. The fluorine substituent could offer advantages in terms of metabolic stability or binding affinity.

Radiopharmaceutical Development and 18F-Labeling for Molecular Imaging Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. researchgate.netfrontiersin.org This is achieved through the use of radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical and chemical properties, including a suitable half-life of 109.7 minutes and low positron energy, which results in high-resolution images. frontiersin.orgnih.gov

The development of novel ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical research. frontiersin.orgnih.gov This involves the design and synthesis of molecules that can selectively bind to specific biological targets, such as receptors, enzymes, or transporters. The incorporation of ¹⁸F into these molecules allows for their detection by a PET scanner.

A variety of ¹⁸F-labeling strategies have been developed, including direct nucleophilic substitution and the use of prosthetic groups. nih.govnih.gov Recent advancements have also explored the formation of heteroatom-¹⁸F bonds (e.g., B-¹⁸F, Si-¹⁸F, Al-¹⁸F) to facilitate radiolabeling under mild conditions. frontiersin.orgnih.gov

The isoquinoline scaffold has been utilized in the development of PET tracers. For example, N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067) has been identified as a promising PET imaging tracer for aggregated tau protein, a hallmark of Alzheimer's disease. researchgate.net This demonstrates the utility of the isoquinoline core in designing brain-penetrant molecules for neuroimaging. Given the presence of a fluorine atom in its structure, this compound could potentially be a precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals, or its derivatives could be designed as novel PET imaging agents for various biological targets.

Conclusion and Future Perspectives in 8 Fluoroisoquinolin 6 Amine Research

Synopsis of Current Achievements and Knowledge Gaps

A comprehensive review of current scientific literature reveals that dedicated research focusing specifically on 8-Fluoroisoquinolin-6-amine is sparse. While the broader families of fluorinated isoquinolines and 8-aminoquinolines have received substantial attention, this particular isomer remains largely unexplored. This constitutes the most significant knowledge gap in its research landscape.

Current Achievements (Inferred from Related Compounds):

Scaffold Recognition: The parent 8-aminoquinoline (B160924) structure is well-established as a privileged scaffold in coordination chemistry and materials science. It is widely recognized for its role as a bidentate chelating ligand, forming stable complexes with various metal ions. researchgate.netmdpi.com This has led to the successful development of 8-aminoquinoline derivatives as fluorescent chemosensors for detecting metal ions like Zn²⁺. mdpi.com

Fluorine in Medicinal Chemistry: The introduction of fluorine into heterocyclic rings is a validated strategy in drug discovery. Fluorination is known to enhance metabolic stability, improve bioavailability, and modulate the electronic properties and binding affinity of bioactive molecules. tandfonline.comresearchgate.net The success of numerous FDA-approved fluorinated heterocyclic drugs underscores the power of this approach. nih.govnih.gov

Key Knowledge Gaps:

Physicochemical Properties: There is a lack of empirical data on the fundamental physicochemical properties of this compound, including its pKa, solubility, crystal structure, and photophysical characteristics (absorption and emission spectra, quantum yield).

Synthetic Routes: While general methods for synthesizing fluorinated isoquinolines exist, optimized, high-yield synthetic pathways specifically targeting the 8-fluoro, 6-amino substitution pattern have not been reported.

Biological Activity: The biological activity profile of this compound is completely unknown. Its potential as an antimicrobial, anticancer, or neuroprotective agent, activities seen in other isoquinoline (B145761) alkaloids, has not been investigated. nih.govresearchgate.net

Coordination Chemistry: The specific impact of the C8-fluorine substituent on the chelation behavior of the C6-amino and heterocyclic nitrogen is yet to be studied. It is unclear how this fluorine atom would alter the selectivity, sensitivity, and photophysical response of the molecule upon metal binding compared to its non-fluorinated counterparts.

Emerging Methodologies and Synthetic Strategies for Fluorinated Isoquinolines

The synthesis of this compound would leverage modern advancements in the construction of functionalized isoquinoline cores. Traditional methods like the Bischler–Napieralski or Pictet-Spengler reactions are being supplemented by more versatile and efficient transition-metal-catalyzed approaches. researchgate.netijpsjournal.com These emerging strategies offer powerful tools for accessing complex, poly-substituted isoquinolines.

Key synthetic strategies applicable to this compound include:

Transition Metal-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation and annulation reactions have become a robust method for constructing isoquinolone and isoquinoline skeletons from simple precursors like benzamides and alkynes. nih.gov This atom-economical approach could be adapted to build the core structure with the desired substitution pattern.

Intramolecular Cyclization: The cyclization of appropriately substituted precursors is a direct route to the isoquinoline ring. For instance, the intramolecular cyclization of o-cyano-β,β-difluorostyrenes with organolithium reagents has been shown to produce 3-fluoroisoquinolines. nih.gov A similar strategy could be envisioned starting from a fluorinated and aminated styrene (B11656) derivative.

Multi-component Reactions: Convergent synthetic methods that assemble multiple components in a single operation provide rapid access to highly substituted isoquinolines. harvard.edu Developing a multi-component reaction that incorporates the fluorine and amine functionalities from different starting materials could be a highly efficient strategy.

Synthetic MethodologyDescriptionKey Advantages
Transition Metal-Catalyzed C-H AnnulationDirect coupling of arenes (e.g., substituted benzamides) with alkynes, mediated by catalysts like Rh(III) or Ru(II), to form the isoquinoline ring system. nih.govmdpi.comHigh atom economy, functional group tolerance, allows for late-stage diversification. ijpsjournal.com
Intramolecular Cyclization of Fluorinated PrecursorsSynthesis of a linear, fluorinated precursor (e.g., a substituted difluorostyrene) followed by a ring-closing reaction to form the final heterocyclic product. nih.govPrecise control over the position of the fluorine substituent.
Directed Ortho-LithiationUse of a directing group to facilitate lithiation at a specific ortho position on a benzene (B151609) ring, followed by reaction with an electrophile to build the isoquinoline framework. This has been used to synthesize 8-fluoro-3,4-dihydroisoquinoline (B12937770). researchgate.netRegiospecific functionalization of the aromatic ring.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate classic cyclization reactions (e.g., Bischler–Napieralski), often leading to higher yields and shorter reaction times. researchgate.netIncreased reaction rates, improved yields, and potential for greener chemistry.

Prospective Avenues for Derivative Design and Application in Chemical Sciences

The true potential of this compound lies in its use as a versatile building block for designing novel functional molecules. The strategic placement of the fluoro and amino groups provides distinct opportunities for derivatization and application in medicinal chemistry and materials science.

Fluorescent Chemosensors: The 8-aminoquinoline core is a proven fluorophore for metal ion detection. researchgate.netmdpi.com Derivatives of this compound could be designed as next-generation fluorescent probes. The electron-withdrawing fluorine atom at the C8 position is expected to modulate the electronic structure of the quinoline (B57606) ring, potentially leading to sensors with enhanced selectivity, higher quantum yields, or fine-tuned responses to specific metal ions. patsnap.comrsc.org The amine group at C6 serves as a convenient handle for attaching various receptor units to achieve selectivity for different analytes.

Medicinal Chemistry Scaffolds: Isoquinoline alkaloids exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.com The fluorine atom in this compound can enhance drug-like properties such as metabolic stability and cell permeability. tandfonline.comtandfonline.com The amino group can be readily functionalized to generate libraries of amides, sulfonamides, or ureas, enabling the exploration of structure-activity relationships (SAR) for various biological targets, including kinases or topoisomerases. wikipedia.org

Molecular Probes for Biological Imaging: By conjugating the this compound scaffold to biomolecules or targeting ligands, it could be developed into a fluorescent probe for cellular imaging. The intrinsic fluorescence of the quinoline core, potentially enhanced by the fluorine substituent, makes it a candidate for visualizing biological processes or the distribution of specific metal ions within cells. patsnap.com

Potential Derivative ClassDesign RationaleTarget Application
N-Acyl/Sulfonyl DerivativesFunctionalize the C6-amino group to introduce diverse side chains and modulate electronic properties.Fluorescent chemosensors for metal ions (e.g., Zn²⁺, Cu²⁺). mdpi.compatsnap.com
Pharmacophore-Conjugated AmidesAttach known bioactive moieties to the C6-amine to create hybrid molecules with potentially synergistic or novel therapeutic effects.Medicinal chemistry leads (e.g., kinase inhibitors, antimicrobial agents). google.com
Organometallic ComplexesUtilize the N1 and C6-NH₂ sites as a bidentate ligand to coordinate with transition metals (e.g., Ru, Ir, Pt).Catalysis, phosphorescent materials for organic light-emitting diodes (OLEDs).
Polymer-Tethered ScaffoldsIncorporate the molecule into a polymer backbone via the C6-amino group.Advanced functional materials, solid-state sensors. amerigoscientific.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.